Kanamycin sulfate (1:1) (salt)

説明

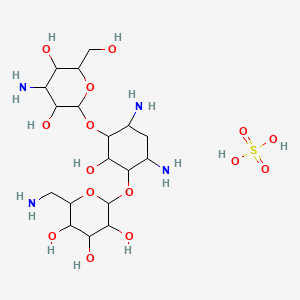

Kanamycin sulfate (1:1) (salt) is an aminoglycoside antibiotic with broad-spectrum inhibition of the growth of Gram-positive and Gram-negative bacteria and mycoplasmas in cell culture . It is also used to study cell-free protein biosynthesis . The molecular formula of Kanamycin sulfate (1:1) (salt) is C18H38N4O15S .

Synthesis Analysis

Kanamycin is produced by Streptomyces kanamyceticus . The biosynthesis of kanamycin involves an oxidative deamination step catalyzed by kanamycin B dioxygenase (KanJ), thereby the C2’ position of kanamycin B is transformed into a keto group upon release of ammonia . The biosynthetic pathway contains an early branch point, governed by the substrate promiscuity of a glycosyltransferase, that leads to the formation of two parallel pathways in which early intermediates are further modified .Molecular Structure Analysis

The molecular weight of Kanamycin sulfate (1:1) (salt) is 582.6 g/mol . The IUPAC name is 2-(aminomethyl)-6-[4,6-diamino-3-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol;sulfuric acid .Chemical Reactions Analysis

Kanamycin can be determined by high performance liquid chromatography (HPLC), which is a common and practical tool . The different detectors coupled with HPLC, including Ultraviolet (UV)/Fluorescence, Evaporative Light Scattering Detector (ELSD)/Pulsed Electrochemical Detection (PED), and Mass Spectrometry, are used .Physical And Chemical Properties Analysis

Kanamycin sulfate is soluble in water at 50 mg/mL, yielding a clear solution. It is practically insoluble in alcohol, acetone, chloroform, ether, and ethyl acetate . A 1% solution in water has a pH of 6.5 to 8.5 .科学的研究の応用

Antibacterial Agent

Kanamycin sulfate is a water-soluble antibiotic originally purified from the bacterium Streptomyces kanamyceticus . It acts by binding to the 30S subunit of the bacterial ribosome and inhibiting protein synthesis in susceptible bacteria . It is effective against a wide variety of gram-negative and some gram-positive bacteria .

Cell Culture Contamination Prevention

Kanamycin sulfate is used for the prevention of bacterial contamination of cell cultures .

Antibiotic Research

Kanamycin sulfate has been used to study the effects of antibiotics on bacterial growth. This helps in understanding the impact of antibiotics on different bacterial species and can lead to the development of new antibiotics.

Mechanism of Action Studies

It has also been used to study the mechanism of action of antibiotics. Understanding how antibiotics work at the molecular level can help in the design of more effective drugs.

Biochemical and Physiological Effects Studies

Kanamycin sulfate is used to study the biochemical and physiological effects of antibiotics. This can provide insights into how antibiotics affect cellular processes and contribute to their antibacterial effects.

Isolation of Group D Streptococci

Kanamycin sulfate is used as an additive in culture media for the isolation of group D streptococci on Kanamycin Esculin Azide Agar . This allows for the selective growth and identification of this specific group of bacteria .

Selection of Transformed Plant Cells

Kanamycin sulfate is used for selection of transformed plant cells containing the neomycin phosphotransferase on a kanamycin-medium . This allows for the identification and selection of genetically modified plant cells .

Selection Agent for Cells Transformed with Kanamycin B Resistance Gene

Kanamycin sulfate can also be used as a selection agent for cells transformed with kanamycin B resistance gene . This allows for the selection of cells that have been successfully transformed with a specific gene of interest .

作用機序

Target of Action

Kanamycin sulfate primarily targets the bacterial 30S ribosomal subunit. This subunit is crucial for protein synthesis in bacteria, playing a key role in translating mRNA into functional proteins .

Mode of Action

Kanamycin binds irreversibly to the 30S subunit of the bacterial ribosome, specifically interacting with the 16S rRNA and certain proteins . This binding interferes with the decoding site, causing misreading of mRNA. As a result, incorrect amino acids are incorporated into the growing peptide chain, leading to the production of nonfunctional or toxic proteins .

Biochemical Pathways

The primary biochemical pathway affected by kanamycin is protein synthesis. By disrupting the accuracy of mRNA translation, kanamycin halts the production of essential proteins required for bacterial growth and survival. This disruption leads to bacterial cell death, as the bacteria cannot maintain their cellular functions without proper protein synthesis .

Pharmacokinetics

- Absorption : Kanamycin is poorly absorbed from the gastrointestinal tract when administered orally. It is more commonly administered via intravenous or intramuscular routes to ensure adequate systemic levels .

- Distribution : Once in the bloodstream, kanamycin distributes widely in extracellular fluids but has limited penetration into cells and tissues due to its polar nature .

- Metabolism : Kanamycin is not significantly metabolized in the body .

- Excretion : The drug is primarily excreted unchanged in the urine, with renal clearance being the main route of elimination . This makes dose adjustments necessary in patients with impaired kidney function.

Result of Action

At the molecular level, kanamycin’s action results in the production of faulty proteins, which can be toxic to the bacterial cell. At the cellular level, this leads to the inhibition of bacterial growth and ultimately cell death. Clinically, this translates to the effective treatment of bacterial infections caused by susceptible organisms .

Action Environment

Environmental factors such as pH, temperature, and the presence of other ions can influence the stability and efficacy of kanamycin. For instance, kanamycin is more stable in neutral to slightly acidic conditions and can degrade in highly alkaline environments . Additionally, the presence of divalent cations like calcium and magnesium can interfere with its binding to the ribosome, potentially reducing its efficacy .

Kanamycin sulfate’s effectiveness and stability are also influenced by the presence of other antibiotics. For example, combining kanamycin with other aminoglycosides can lead to synergistic effects, enhancing bacterial killing .

Safety and Hazards

Kanamycin sulfate may cause an allergic skin reaction and allergy or asthma symptoms or breathing difficulties if inhaled . It may damage fertility or the unborn child . It is advised to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

将来の方向性

特性

IUPAC Name |

2-(aminomethyl)-6-[4,6-diamino-3-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol;sulfuric acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36N4O11.H2O4S/c19-2-6-10(25)12(27)13(28)18(30-6)33-16-5(21)1-4(20)15(14(16)29)32-17-11(26)8(22)9(24)7(3-23)31-17;1-5(2,3)4/h4-18,23-29H,1-3,19-22H2;(H2,1,2,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOYGSFOGFJDDHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)O)O)OC3C(C(C(C(O3)CO)O)N)O)N.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H38N4O15S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10911592 | |

| Record name | 4,6-Diamino-3-[(6-amino-6-deoxyhexopyranosyl)oxy]-2-hydroxycyclohexyl 3-amino-3-deoxyhexopyranoside sulfate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10911592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

582.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Kanamycin sulfate (1:1) (salt) | |

CAS RN |

1966115-71-8, 70560-51-9 | |

| Record name | 4,6-Diamino-3-[(6-amino-6-deoxyhexopyranosyl)oxy]-2-hydroxycyclohexyl 3-amino-3-deoxyhexopyranoside sulfate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10911592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Kanamycin sulfate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-(4-Nitrophenoxy)phenyl]thiazol-2-ylamine](/img/structure/B3416209.png)

![4-[4-(2,5-dioxopyrrol-1-yl)phenoxy]benzenesulfonyl Chloride](/img/structure/B3416224.png)